6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the cyclization of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 3-chloropropylmorpholine in the presence of a base such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl ring, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
- 6-(phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-thiadiazole
- 3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[3-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]morpholine |
InChI |
InChI=1S/C16H19N5OS/c1-2-5-13(6-3-1)15-17-18-16-21(15)19-14(23-16)7-4-8-20-9-11-22-12-10-20/h1-3,5-6H,4,7-12H2 |
InChI Key |
RRPYVVZGGRRIEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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